Spectroscopic Profile of 2-Bromoindene: A Technical Guide
Spectroscopic Profile of 2-Bromoindene: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 2-bromoindene (CAS No. 10485-09-3), a valuable intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.
Executive Summary
2-Bromoindene (C₉H₇Br) is a substituted indene (B144670) with a molecular weight of 195.06 g/mol . Spectroscopic analysis is crucial for its identification, purity assessment, and structural elucidation. This guide presents tabulated ¹H NMR, ¹³C NMR, IR, and MS data, along with detailed experimental protocols for data acquisition. A workflow for spectroscopic analysis is also provided in a visual format.
Spectroscopic Data
The following tables summarize the key spectroscopic data for 2-bromoindene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data of 2-Bromoindene
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data not available in search results |
Note: Specific ¹H NMR chemical shifts and coupling constants for 2-Bromoindene were not explicitly found in the provided search results. Researchers should refer to experimental data or predictive software for this information.
Table 2: ¹³C NMR Spectral Data of 2-Bromoindene [1]
| Chemical Shift (δ) ppm | Assignment |
| 144.5 | C-7a |
| 142.9 | C-3a |
| 131.6 | C-3 |
| 127.0 | C-7 |
| 125.7 | C-4 |
| 124.7 | C-5 |
| 121.2 | C-6 |
| 118.8 | C-2 |
| 37.1 | C-1 |
Source: Data adapted from Eliasson, B., & Edlund, U. (1981). The 13C nuclear magnetic resonance substituent chemical shifts of 2-substituted indenes. Journal of the Chemical Society, Perkin Transactions 2, 403-408.[1]
Infrared (IR) Spectroscopy
Table 3: FT-IR Spectral Data of 2-Bromoindene
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Specific peak assignments not available in search results. General regions are noted below. | ||
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~2950-2850 | Medium | Aliphatic C-H Stretch |
| ~1600, ~1470 | Strong | C=C Aromatic Ring Stretch |
| Below 900 | Strong | C-H Out-of-plane Bending |
| ~750 | Strong | C-Br Stretch |
Note: The IR spectrum of 2-bromoindene would be expected to show characteristic absorptions for aromatic and aliphatic C-H bonds, aromatic C=C bonds, and the C-Br bond. The data presented are general ranges for these functional groups.
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data of 2-Bromoindene [2]
| m/z | Relative Intensity | Assignment |
| 196 | Moderate | [M+2]⁺ (presence of ⁸¹Br isotope) |
| 194 | Moderate | [M]⁺ (presence of ⁷⁹Br isotope) |
| 115 | High | [M-Br]⁺ |
Source: National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[2] The presence of bromine is indicated by the characteristic M/M+2 isotopic pattern with approximately a 1:1 ratio.[2]
Experimental Protocols
Detailed experimental procedures are critical for the replication and validation of spectroscopic data.
NMR Spectroscopy
A general protocol for obtaining NMR spectra of a solid sample like 2-bromoindene is as follows:
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Sample Preparation: Dissolve approximately 5-10 mg of 2-bromoindene in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The sample should be fully dissolved to ensure homogeneity.
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Instrument Setup:
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Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.
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Probe: A standard broadband or inverse-detection probe.
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Temperature: Maintain a constant temperature, typically 298 K.
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¹H NMR Acquisition:
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Pulse Sequence: A standard single-pulse experiment.
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Acquisition Parameters:
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Spectral Width: ~12-16 ppm.
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Number of Scans: 8-16, depending on sample concentration.
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Relaxation Delay: 1-5 seconds.
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¹³C NMR Acquisition:
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Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30).
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Acquisition Parameters:
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Spectral Width: ~200-250 ppm.
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Number of Scans: 128 or more, due to the low natural abundance of ¹³C.
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Relaxation Delay: 2-5 seconds.
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Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
FT-IR spectra can be obtained using the following methods:
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Attenuated Total Reflectance (ATR):
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Place a small amount of the solid 2-bromoindene sample directly onto the ATR crystal.
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Apply pressure to ensure good contact between the sample and the crystal.
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Collect the spectrum, typically over a range of 4000-400 cm⁻¹.
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Perform a background scan of the clean ATR crystal prior to sample analysis.
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KBr Pellet Method:
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Grind a small amount of 2-bromoindene with dry potassium bromide (KBr) powder.
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Press the mixture into a thin, transparent pellet using a hydraulic press.
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Place the pellet in the sample holder of the FT-IR spectrometer and collect the spectrum.
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Mass Spectrometry (MS)
A typical procedure for obtaining the mass spectrum of 2-bromoindene is as follows:
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Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct insertion probe (for solids) or gas chromatography (GC-MS).
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Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.
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Mass Analysis: Scan a mass range appropriate for the molecular weight of 2-bromoindene (e.g., m/z 50-300).
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Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns. The isotopic pattern for bromine should be clearly visible.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 2-bromoindene.
Caption: General workflow for the synthesis, spectroscopic analysis, and structural confirmation of 2-Bromoindene.
